![molecular formula C17H15ClN6O3S B12012675 2-Chloro-5-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone CAS No. 624724-38-5](/img/structure/B12012675.png)
2-Chloro-5-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Chloro-5-nitrobenzaldéhyde [3-(4-éthoxyphényl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone est un composé organique complexe présentant un potentiel significatif dans divers domaines scientifiques. Ce composé est caractérisé par sa structure unique, qui comprend un fragment de chloro-nitrobenzaldéhyde lié à un cycle triazole par une liaison hydrazone. La présence de plusieurs groupes fonctionnels dans cette molécule en fait un candidat polyvalent pour diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-Chloro-5-nitrobenzaldéhyde [3-(4-éthoxyphényl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone implique généralement les étapes suivantes :
Préparation du 2-Chloro-5-nitrobenzaldéhyde : Il peut être synthétisé par nitration du 2-chlorobenzaldéhyde en utilisant un mélange d’acide nitrique concentré et d’acide sulfurique.
Synthèse du 3-(4-éthoxyphényl)-5-sulfanyl-4H-1,2,4-triazole : Cet intermédiaire est préparé en faisant réagir la 4-éthoxyphénylhydrazine avec du disulfure de carbone et de l’hydroxyde de potassium, suivi d’une cyclisation.
Formation de l’hydrazone : L’étape finale implique la condensation du 2-Chloro-5-nitrobenzaldéhyde avec le 3-(4-éthoxyphényl)-5-sulfanyl-4H-1,2,4-triazole en présence d’un catalyseur acide, tel que l’acide acétique, pour former la liaison hydrazone.
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Cela pourrait impliquer l’utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir des conditions de réaction et une qualité de produit constantes.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le groupe sulfanyl du cycle triazole peut subir une oxydation pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe nitro du fragment benzaldéhyde peut être réduit en un groupe amino en utilisant des agents réducteurs comme l’hydrogène gazeux en présence d’un catalyseur au palladium.
Substitution : Le groupe chloro peut être substitué par divers nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène ou acide m-chloroperbenzoïque (m-CPBA) pour oxyder le groupe sulfanyl.
Réduction : Hydrogène gazeux avec un catalyseur au palladium ou borohydrure de sodium pour réduire le groupe nitro.
Substitution : Nucléophiles comme des amines ou des thiols en présence d’une base telle que l’hydroxyde de sodium.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Dérivés aminés.
Substitution : Divers dérivés benzaldéhyde substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Chimie
En chimie, ce composé peut être utilisé comme brique de base pour la synthèse de molécules plus complexes. Ses multiples groupes fonctionnels permettent des modifications chimiques diverses, ce qui le rend précieux dans la synthèse organique.
Biologie
En recherche biologique, les dérivés de ce composé pourraient être explorés pour leur potentiel en tant qu’inhibiteurs enzymatiques ou comme sondes pour étudier les voies biochimiques.
Médecine
Industrie
Dans le secteur industriel, ce composé pourrait être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que des polymères ou des revêtements.
Mécanisme D'action
Le mécanisme d’action du 2-Chloro-5-nitrobenzaldéhyde [3-(4-éthoxyphényl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone dépendrait de son application spécifique. Par exemple, s’il est utilisé comme agent antimicrobien, il pourrait inhiber les enzymes bactériennes en se liant à leurs sites actifs. Le groupe nitro pourrait subir une réduction au sein des cellules microbiennes, conduisant à la génération d’intermédiaires réactifs qui endommagent les composants cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Chloro-5-nitrobenzaldéhyde [3-(4-méthoxyphényl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
- 2-Chloro-5-nitrobenzaldéhyde [3-(4-éthoxyphényl)-5-méthyl-4H-1,2,4-triazol-4-YL]hydrazone
Unicité
Comparé à des composés similaires, le 2-Chloro-5-nitrobenzaldéhyde [3-(4-éthoxyphényl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone est unique en raison de la présence du groupe éthoxy, qui peut influencer sa réactivité chimique et son activité biologique. Le groupe sulfanyl offre également des sites supplémentaires pour la modification chimique, améliorant sa polyvalence dans diverses applications.
Cette vue d’ensemble détaillée devrait fournir une compréhension complète du 2-Chloro-5-nitrobenzaldéhyde [3-(4-éthoxyphényl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone, couvrant sa synthèse, ses réactions, ses applications et ses comparaisons avec des composés similaires.
Propriétés
Numéro CAS |
624724-38-5 |
|---|---|
Formule moléculaire |
C17H15ClN6O3S |
Poids moléculaire |
418.9 g/mol |
Nom IUPAC |
4-[(2E)-2-[(2-chloro-5-nitrophenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15ClN6O3S/c1-2-27-14-6-3-11(4-7-14)16-20-21-17(28)23(16)22-19-10-12-9-13(24(25)26)5-8-15(12)18/h3-10,22H,2H2,1H3,(H,21,28)/b19-10+ |
Clé InChI |
SCAIEJOTYAMZHM-VXLYETTFSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


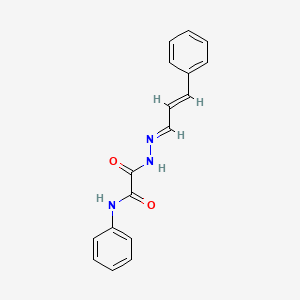
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12012595.png)
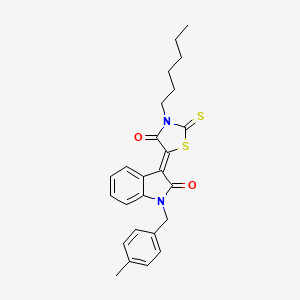
![N'-[(E,2E)-3-(2-Methoxyphenyl)-2-propenylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide](/img/structure/B12012605.png)
![2,3-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12012612.png)
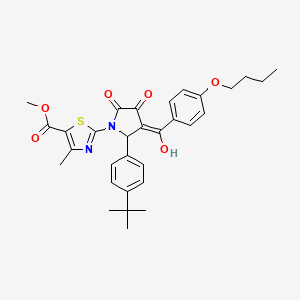
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012619.png)
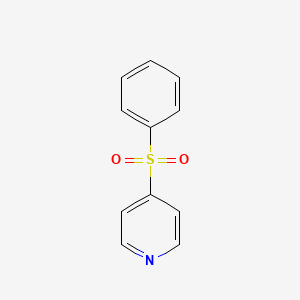
![N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(3-methylphenoxy)acetamide](/img/structure/B12012633.png)
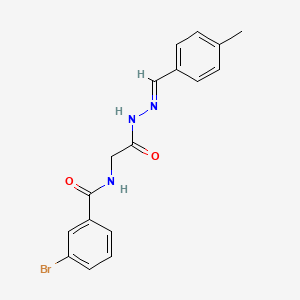
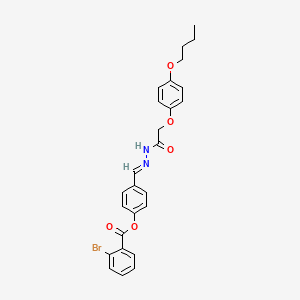
![methyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012650.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dichlorophenyl)ethanone](/img/structure/B12012666.png)
![2,2'-[Hexane-1,6-diylbis(nitrosoimino)]diacetic acid](/img/structure/B12012682.png)
